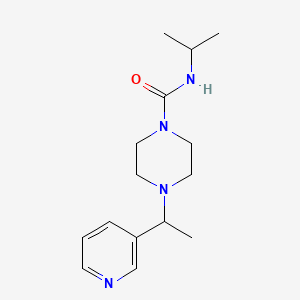![molecular formula C16H16N4O2S B7596233 3-methoxy-5-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7596233.png)
3-methoxy-5-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-5-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thiophene-2-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as 'MMPT' and is known for its potential as a therapeutic agent for various diseases. The purpose of
作用机制
The exact mechanism of action of MMPT is not fully understood. However, several studies have suggested that MMPT exerts its therapeutic effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. Additionally, MMPT has been shown to modulate the activity of various enzymes, including caspases and matrix metalloproteinases, which are involved in cell death and tissue remodeling.
Biochemical and Physiological Effects:
MMPT has been shown to have several biochemical and physiological effects. For instance, MMPT has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, MMPT has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. Furthermore, MMPT has been shown to improve cognitive function and prevent neuronal cell death in animal models of neurological disorders.
实验室实验的优点和局限性
MMPT has several advantages for lab experiments. For instance, MMPT is a synthetic compound that can be easily synthesized in large quantities. Additionally, MMPT exhibits potent therapeutic effects at low concentrations, making it an attractive candidate for drug development. However, there are also some limitations associated with the use of MMPT in lab experiments. For example, the exact mechanism of action of MMPT is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, the toxicity of MMPT has not been fully evaluated, which may limit its potential as a therapeutic agent.
未来方向
There are several future directions for research on MMPT. For instance, further studies are needed to elucidate the mechanism of action of MMPT and to identify its molecular targets. Additionally, more studies are needed to evaluate the toxicity of MMPT and to determine its pharmacokinetic and pharmacodynamic properties. Furthermore, studies are needed to evaluate the potential of MMPT as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Finally, studies are needed to explore the potential of MMPT as a lead compound for the development of new drugs with improved efficacy and safety profiles.
合成方法
The synthesis of MMPT involves a multistep process that includes the reaction of 5-methyl-2-thiophenecarboxylic acid with thionyl chloride to form 5-methyl-2-thiophenecarbonitrile. This intermediate is then reacted with 4-(chloromethyl)pyridine hydrochloride to form 5-methyl-2-(4-pyridinyl)thiophene-3-carbonitrile. The final step involves the reaction of this intermediate with 3-amino-1-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxamide to form MMPT.
科学研究应用
MMPT has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that MMPT exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, MMPT has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, MMPT has been shown to have neuroprotective effects by preventing neuronal cell death and improving cognitive function.
属性
IUPAC Name |
3-methoxy-5-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-9-13(22-2)15(23-11)16(21)18-14-5-8-20(19-14)10-12-3-6-17-7-4-12/h3-9H,10H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGQQPQWSKEOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)NC2=NN(C=C2)CC3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(7-Fluoroquinolin-4-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B7596150.png)

![1-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7596172.png)
![4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one](/img/structure/B7596176.png)
![3,7-Dimethyl-8-[methyl([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]purine-2,6-dione](/img/structure/B7596183.png)


![N-[4-[2-(dimethylamino)ethoxy]phenyl]-4-pyridin-2-ylbutanamide](/img/structure/B7596208.png)
![2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide](/img/structure/B7596213.png)
![N-[(2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-methylpentanamide](/img/structure/B7596219.png)



![1-(1-Cyclopropylethyl)-3-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7596256.png)